
2'-Deoxyuridine 5'-monophosphate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine 5’-monophosphate (disodium): is a nucleotide analog that plays a crucial role in the biosynthesis of deoxythymidine monophosphate. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate, an essential precursor for DNA synthesis. This compound is often used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 5’-monophosphate (disodium) typically involves the iodination of 2’-deoxyuridine followed by a palladium-catalyzed hydrogenation reaction. The detailed steps are as follows :
Iodination: 2’-Deoxyuridine is iodinated using iodine and a suitable oxidizing agent.
Hydrogenation: The iodinated product is then subjected to hydrogenation in the presence of a palladium catalyst and triethylamine in ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature.
Phosphorylation: The resulting product is treated with phosphoric acid to yield 2’-Deoxyuridine 5’-monophosphate (disodium).
Industrial Production Methods: Industrial production methods for 2’-Deoxyuridine 5’-monophosphate (disodium) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination, hydrogenation, and phosphorylation steps, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .
Common Reagents and Conditions:
Methylation: Thymidylate synthase, methylenetetrahydrofolate as a methyl donor.
Major Products:
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).
Wissenschaftliche Forschungsanwendungen
Biology: It is utilized in assays to measure the activity of thymidylate synthase and other enzymes involved in nucleotide metabolism .
Medicine: The compound is studied for its role in DNA synthesis and repair, making it relevant in cancer research and the development of chemotherapeutic agents .
Industry: In the pharmaceutical industry, 2’-Deoxyuridine 5’-monophosphate (disodium) is used in the production of diagnostic reagents and as a standard in quality control processes .
Wirkmechanismus
2’-Deoxyuridine 5’-monophosphate (disodium) exerts its effects by serving as a substrate for thymidylate synthase. This enzyme catalyzes the reductive methylation of the compound to form deoxythymidine monophosphate, a nucleotide required for DNA synthesis . The inhibition of this conversion by methotrexate is a key mechanism in controlling bacterial and eukaryotic cell growth .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxycytidine 5’-monophosphate (disodium): Another nucleotide analog used in DNA synthesis.
Uridine 5’-monophosphate (disodium): A precursor in the synthesis of RNA.
Thymidine 5’-monophosphate (disodium): Directly involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine 5’-monophosphate (disodium) is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the de novo synthesis of deoxythymidine monophosphate. This makes it a critical compound in the study of DNA replication and repair mechanisms .
Eigenschaften
Molekularformel |
C9H11N2Na2O8P |
|---|---|
Molekulargewicht |
352.15 g/mol |
IUPAC-Name |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI-Schlüssel |
FXVXMLXAXVVONE-CDNBRZBRSA-L |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


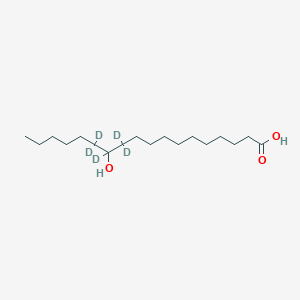
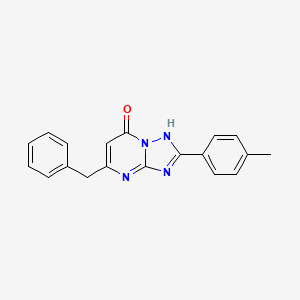
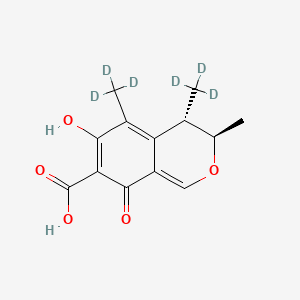
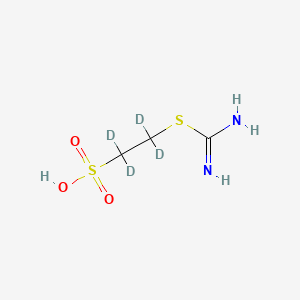
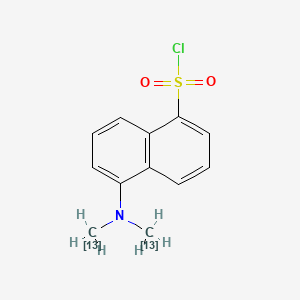
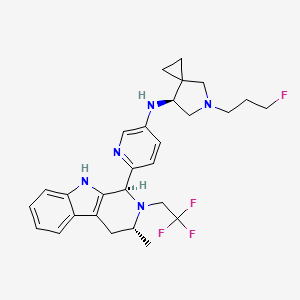
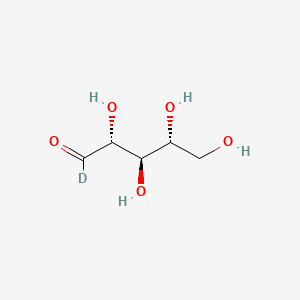
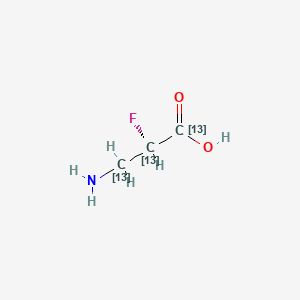
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
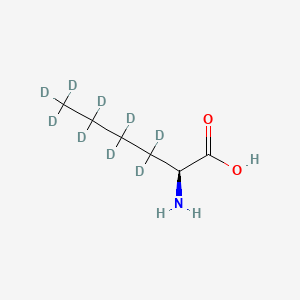
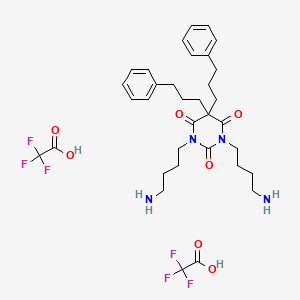
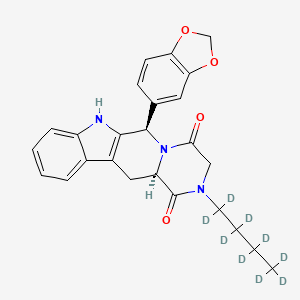
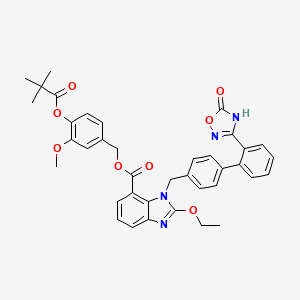
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
